5-(Bromomethyl)-2-chloro-3-iodopyridine

Descripción general

Descripción

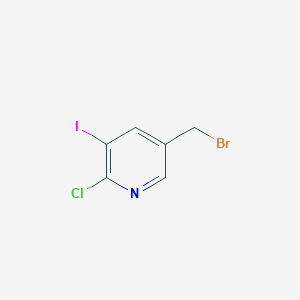

5-(Bromomethyl)-2-chloro-3-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and iodo groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce the chloro and iodo groups, followed by bromomethylation. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromomethylation, and iodine monochloride (ICl) for iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-2-chloro-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen groups.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced with other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

5-(Bromomethyl)-2-chloro-3-iodopyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-2-chloro-3-iodopyridine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Chloromethyl)-2-chloro-3-iodopyridine

- 5-(Iodomethyl)-2-chloro-3-iodopyridine

- 5-(Bromomethyl)-2-chloro-3-bromopyridine

Uniqueness

5-(Bromomethyl)-2-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. The combination of bromomethyl, chloro, and iodo groups allows for diverse chemical transformations and applications in various fields.

Actividad Biológica

5-(Bromomethyl)-2-chloro-3-iodopyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClI

- Molecular Weight : 318.34 g/mol

- CAS Number : 904745-62-6

- Purity : Typically ≥98% .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit potent antimicrobial activity. The halogen substituents in the pyridine ring enhance interactions with microbial targets, potentially disrupting cell wall synthesis or function .

- Anticancer Potential : Research indicates that derivatives of halogenated pyridines can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival, such as the BCL6 pathway in diffuse large B-cell lymphoma (DLBCL) .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Protein Interaction : Similar compounds have been shown to inhibit protein-protein interactions critical for cancer cell survival. For instance, inhibitors targeting BCL6 have been linked to the degradation of this oncogenic transcription factor, leading to reduced tumor viability .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, interfering with metabolic pathways essential for microbial and cancer cell survival. This is particularly relevant in the context of anti-tubercular activity observed in related compounds .

Research Findings and Case Studies

Several studies have explored the biological activities of halogenated pyridine derivatives, including this compound:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation; however, similar compounds typically exhibit:

Propiedades

IUPAC Name |

5-(bromomethyl)-2-chloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNGEGBIKSXTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.